molecular formula C12H10N2O B12976963 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B12976963
M. Wt: 198.22 g/mol
InChI Key: NTPBHRWPOFDYII-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is a nitrile-containing indole derivative characterized by a 5-methyl substitution on the indole ring and a 3-oxopropanenitrile moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems such as pyridines, pyrazoles, and bis(indolyl)pyridines . Its reactivity stems from the electron-withdrawing cyano group and the keto-enol tautomerism of the oxopropanenitrile chain, enabling participation in multicomponent reactions (e.g., Hantzsch-type syntheses) .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-(5-methyl-1H-indol-3-yl)-3-oxopropanenitrile

InChI

InChI=1S/C12H10N2O/c1-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3

InChI Key

NTPBHRWPOFDYII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-methylindole with a suitable nitrile and ketone precursor. One common method involves the use of 5-methylindole, malononitrile, and an appropriate aldehyde under basic conditions to form the desired product through a multi-step reaction sequence .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Knoevenagel Condensation Reactions

This compound participates in Knoevenagel condensations with aromatic aldehydes to form α,β-unsaturated ketones, which are key intermediates for further transformations:

  • Reaction with Benzaldehyde : Under solvent-free conditions at 110°C with TMIPOP catalyst (20 mg), the condensation yields a Knoevenagel adduct, which subsequently undergoes Michael addition and cyclization to form hybrid pyridines (80% yield) .

  • Mechanistic Pathway :

    • Activation of the aldehyde's carbonyl group by the catalyst.

    • Nucleophilic attack by the active methylene group of 3-(5-methyl-1H-indol-3-yl)-3-oxopropanenitrile.

    • Elimination of water to form the α,β-unsaturated intermediate .

CatalystLoadingYield (%)Reference
TMIPOP20 mg80
Piperidine20 mol%74–94
VB1 + CTAB5–10 mol%90–94

Michael Addition and Cyclization

The compound’s α,β-unsaturated ketone derivatives undergo Michael additions with nucleophiles like ethyl acetoacetate or malononitrile, followed by cyclization:

  • Reaction with Ethyl Acetoacetate : Under microwave irradiation (540 W, 130°C, 2–7 min) with InCl₃/NH₄OAc, the reaction forms 3-(pyranyl)indole derivatives (55–86% yield). The mechanism involves:

    • Formation of an α,β-unsaturated ketone via Knoevenagel condensation.

    • Michael addition of ethyl acetoacetate.

    • Cyclization and dehydration to yield the pyran-indole hybrid .

  • Ultrasonic-Assisted Synthesis : One-pot reactions with aldehydes and malononitrile under ultrasonic irradiation (5–90 min, room temperature) produce polysubstituted pyran derivatives (74–94% yield) .

Domino Reactions with Cycloalkanones

Reactions with cycloalkanones, aldehydes, and NH₄OAc under solvent-free conditions (110°C, 3–9 h) yield indole–cycloalkyl[b]pyridine-3-carbonitriles via a six-step tandem process .

Reactions with Enaminones and Arylidenemalononitriles

  • Enaminone Cyclization : Refluxing with enaminones in AcOH/NaOAc produces pyridine derivatives (73% yield). Characterization data includes:

    • IR : 1725 cm⁻¹ (C=O), 1596 cm⁻¹ (C≡N).

    • ¹H NMR : δ 3.87 (s, CH₃), 7.17–8.38 (m, aromatic protons) .

  • Arylidenemalononitrile Adducts : Reactions with arylidenemalononitriles in ethanol/piperidine yield 2-amino-6-(1-methylindol-3-yl)-4-arylpyran-3,5-dicarbonitriles (88% yield) .

Key Structural Insights

  • Spectroscopic Data :

    • ¹H NMR : Resonances for the methyl group (δ 3.87–4.01) and indole protons (δ 7.17–8.95) .

    • IR : Strong absorptions for C≡N (∼2220 cm⁻¹) and C=O (∼1650–1725 cm⁻¹) .

This compound’s versatility is underscored by its role in synthesizing bioactive heterocycles, including anti-inflammatory and analgesic agents . Future research could explore its applications in medicinal chemistry and materials science.

Scientific Research Applications

Key Synthetic Routes:

  • Multi-component Reactions : The compound is often synthesized via multi-component reactions involving indoles, aldehydes, and malononitrile, yielding high purity and yield rates (up to 95%) under optimized conditions .
  • Green Chemistry Approaches : Recent advancements emphasize sustainable methods for synthesizing this compound using environmentally friendly solvents and catalysts, enhancing its appeal in modern organic chemistry .

Biological Activities

The biological properties of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile make it a promising candidate for pharmaceutical applications. Research indicates that derivatives of this compound exhibit significant biological activities:

Antimicrobial and Antifungal Properties

Studies have demonstrated that compounds related to 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile possess antimicrobial and antifungal activities, making them potential agents against various pathogens .

Anti-inflammatory and Analgesic Effects

Research has indicated that these compounds can modulate inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases .

Anticancer Activity

Preliminary investigations suggest that derivatives may inhibit cancer cell proliferation and induce apoptosis in certain cancer types. This anticancer activity is attributed to their ability to interact with specific cellular targets involved in tumor growth .

Applications in Drug Development

The versatility of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile extends to its role as a building block in drug development:

Pharmaceutical Scaffolds

Due to its structural characteristics, this compound serves as a scaffold for the synthesis of various bioactive molecules. It has been utilized in the design of new drugs targeting nicotinic acetylcholine receptors and other biological targets .

Case Studies

Several case studies have documented the successful application of this compound in developing new therapeutic agents:

  • A study highlighted the synthesis of novel pyran derivatives from 3-cyanoacetyl indole derivatives, demonstrating their potential as anti-inflammatory agents .
  • Another investigation focused on the synthesis of pyrimidine derivatives from the same indole framework, showcasing their efficacy against specific cancer cell lines .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityExhibits effectiveness against various pathogens
Antifungal ActivityPotential use against fungal infections
Anti-inflammatory EffectsModulates inflammatory pathways
Anticancer PropertiesInduces apoptosis in cancer cells; interacts with tumor growth pathways
Drug DevelopmentServes as a scaffold for synthesizing bioactive molecules

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

5-Methyl vs. Unsubstituted Indole Derivatives

  • 3-(1H-Indol-3-yl)-3-oxopropanenitrile: Lacking the 5-methyl group, this compound demonstrates reduced steric hindrance, facilitating its use in domino protocols to synthesize bis(indolyl)pyridines . However, the absence of the methyl group may reduce metabolic stability compared to alkylated analogs, as observed in kinase inhibitors like (R)-2 and (R)-28 .
  • This derivative (CAS 821009-89-6) has a molecular weight of 214.22 and is stored at 2–8°C, indicating moderate stability .

5-Bromo Substitution

  • 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile : The electron-withdrawing bromo group at the 5-position increases electrophilicity at the 3-oxopropanenitrile chain, favoring nucleophilic attacks. Commercially available (TRC, $45–$65 for 25–50 mg), this derivative is pivotal in synthesizing halogenated bioactive molecules .

Methyl Substitution on the Indole Nitrogen

  • 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile: Methylation at the indole nitrogen (1-position) instead of the 5-position alters steric and electronic profiles. For instance, it reacts with enaminones to yield pyran derivatives (e.g., compound 9b, m.p. 203°C, 82% yield) and pyridones (e.g., 11) via cyclocondensation . The 1-methyl group may hinder π-stacking interactions in biological targets compared to 5-methyl analogs.

Bioactive Analogs with Modified Cores

  • (R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2): This kinase inhibitor (IC50 = 480 nM) shares the 3-oxopropanenitrile motif but incorporates a pyrimidoindole core and piperidine linkage. The chloro substituent and methylamino group enhance target affinity and metabolic stability .
  • Bis(indolyl)pyridines : Derivatives like 4a–j , synthesized from 3-(1H-indol-3-yl)-3-oxopropanenitrile, exhibit biofilm inhibition. The 5-methyl variant’s lipophilicity could improve membrane permeability compared to unsubstituted analogs .

Structural and Functional Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Key Reactivity/Applications Reference
3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile 5-Me, 3-oxopropanenitrile 199.22 Not reported Multicomponent pyridine synthesis
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile 5-OMe 214.22 Not reported Stable intermediate for heterocycles
3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile 1-Me 199.22 Not reported Pyran and pyridone synthesis
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile 5-Br 263.09 Not reported Electrophilic intermediate

Biological Activity

The compound 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is a member of the indole family known for its diverse biological activities. Indole derivatives have gained significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

The synthesis of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the electrophilic substitution reaction of indole derivatives with cyanoacetic acid. This method allows for the introduction of the cyano group, which is crucial for the compound's biological activity. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .

Anticancer Activity

Research has demonstrated that indole derivatives exhibit notable anticancer properties. For instance, compounds similar to 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile have shown efficacy against various cancer cell lines. A study indicated that modifications in the indole structure can enhance antiproliferative activity against lung and renal cancer cell lines. Specifically, derivatives with an indole moiety displayed over 50% inhibition in growth after 48 hours of incubation .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell Line% Growth Inhibition (48h)
3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrileHOP-92 (Lung)>50%
UO-31 (Renal)>50%
CAKI-1 (Renal)>50%

Antimicrobial Activity

The antimicrobial potential of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile has also been investigated. Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

BacteriumMIC (μM)MBC (μM)
Staphylococcus aureus2.084.17
Escherichia coli3.697.38
Bacillus cereus0.562.08

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Neuroprotective Properties

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting neuroprotective effects associated with indole derivatives. Some studies indicate that these compounds may inhibit neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds similar to 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile:

  • Antitumor Efficacy : A series of indole derivatives were tested against multiple cancer cell lines, demonstrating significant growth inhibition and selectivity towards specific types of cancers.
  • Antimicrobial Screening : A comprehensive evaluation against various bacterial strains revealed that certain modifications in the indole structure can enhance antibacterial potency.

Q & A

Q. What are the most efficient synthetic routes for 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile?

Methodological Answer: The compound is synthesized via multicomponent reactions. For example, a one-pot four-component reaction using phthalic anhydride, hydrazine hydrate, aromatic aldehydes, and 3-(1H-indol-3-yl)-3-oxopropanenitrile in ethanol under reflux with acetic acid-functionalized imidazolium salt ([cmdmim]I) achieves high yields (75–92%) and catalyst reusability (5 cycles) . Alternative routes include Knoevenagel-cyclocondensation with malononitrile or derivatives in ionic liquid catalysts, enabling nicotinonitrile synthesis (Table 2 in ).

Q. How is 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile characterized structurally?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths and angles. For example, related indole derivatives show intramolecular hydrogen bonding (e.g., C=O···H-N) and displacement ellipsoids (30% probability) in crystal structures . Complementary techniques include:

  • Mass spectrometry : Exact mass (214.0464 Da) confirms molecular formula (C₁₂H₁₀N₂O₂) .
  • NMR : Protons on the indole ring (δ 7.2–8.1 ppm) and nitrile (δ 3.5–4.0 ppm) are diagnostic.

Q. What are its primary applications in heterocyclic synthesis?

Methodological Answer: The compound acts as a precursor for:

  • Pyrazoles : Reacts with chlorohydrazones in methanol/NaOMe to form 5-aminopyrazoles (70–85% yields) without byproducts like pyrazole-4-carbonitrile .
  • Triazolotriazines : Used in one-pot syntheses with hydrazine derivatives under basic conditions (e.g., Scheme 3 in ).

Advanced Research Questions

Q. How can reaction selectivity be controlled in cycloadditions involving this compound?

Methodological Answer: Selectivity depends on base stoichiometry and solvent. For example, using two equivalents of NaOMe in methanol directs nitrile imine formation over competing pathways, favoring 5-aminopyrazoles (Scheme 3 in ). Computational modeling (DFT) of transition states is recommended to optimize regioselectivity.

Q. What challenges arise in crystallizing 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile?

Methodological Answer: Crystallization difficulties stem from conformational flexibility and weak intermolecular forces. Strategies include:

  • Cocrystallization with 3,5-dimethylpyrazole to stabilize lattice interactions .
  • SHELXD/SHELXE pipelines for resolving twinned or high-disorder structures .

Q. How is this compound utilized in JAK inhibitor development?

Methodological Answer: It serves as a core structure in JAK1-selective inhibitors. Key steps:

  • Synthesis : Coupling with spirocyclic amines (e.g., 5-azaspiro[2.4]heptane) via nucleophilic substitution (MedChemComm protocols) .
  • Biological evaluation : IC₅₀ assays against JAK isoforms and X-ray co-crystallography (PDB: 6VSB) validate binding .

Q. What contradictions exist in reported synthetic yields?

Methodological Answer: Yields vary with substituent electronic effects. For example:

  • Electron-rich aldehydes in multicomponent reactions yield 85–92% .
  • Electron-poor substrates require extended reflux (12–24 hrs) for ≥70% yields .
    Resolution : Use Hammett plots to correlate substituent effects with reaction rates.

Q. How to optimize solvent systems for large-scale synthesis?

Methodological Answer: Ethanol is preferred for eco-friendly synthesis, but DMF improves solubility for electron-deficient substrates. For scale-up:

  • Process metrics : Atom economy (≥80%) and E-factor (<5) .
  • Catalyst recycling : Imidazolium salts retain >90% activity after 5 cycles .

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